molecular formula C13H12O B13973866 2-[(Ethenyloxy)methyl]naphthalene CAS No. 91902-40-8

2-[(Ethenyloxy)methyl]naphthalene

Cat. No.: B13973866
CAS No.: 91902-40-8
M. Wt: 184.23 g/mol
InChI Key: QBHUEIJWSDXTBK-UHFFFAOYSA-N
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Description

2-[(Ethenyloxy)methyl]naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an ethenyloxy group attached to the naphthalene ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Ethenyloxy)methyl]naphthalene typically involves the etherification of 2-naphthol with an appropriate alkylating agent. One common method is the reaction of 2-naphthol with ethenyl methyl ether in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is isolated by precipitation and purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced separation techniques, such as crystallization and distillation, ensures the efficient isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(Ethenyloxy)methyl]naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into dihydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are employed.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthalene derivatives

    Substitution: Nitro and sulfonated naphthalene derivatives

Scientific Research Applications

2-[(Ethenyloxy)methyl]naphthalene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[(Ethenyloxy)methyl]naphthalene involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include the inhibition of specific enzymes or the modulation of signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Ethenyloxy)methyl]naphthalene is unique due to the presence of the ethenyloxy group, which imparts distinct chemical reactivity and potential biological activities compared to other naphthalene derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

91902-40-8

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

2-(ethenoxymethyl)naphthalene

InChI

InChI=1S/C13H12O/c1-2-14-10-11-7-8-12-5-3-4-6-13(12)9-11/h2-9H,1,10H2

InChI Key

QBHUEIJWSDXTBK-UHFFFAOYSA-N

Canonical SMILES

C=COCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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